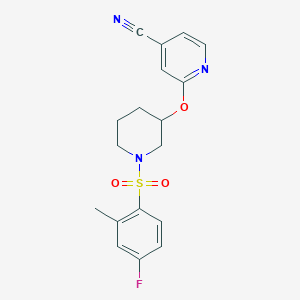
2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile is a useful research compound. Its molecular formula is C18H18FN3O3S and its molecular weight is 375.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The compound's derivatives, particularly those involving piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, have been synthesized and evaluated for their promising anticancer properties. Compounds synthesized in this framework demonstrated strong anticancer activity, with specific derivatives exhibiting low IC50 values, indicating potential as potent anticancer agents (Rehman et al., 2018).
Antibacterial Activity
Derivatives of the compound have also been synthesized with azinane and 1,3,4-oxadiazole heterocyclic cores and evaluated for their antibacterial potential. Certain derivatives exhibited significant inhibitory activity against multiple bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, suggesting the compound's potential in developing new antibacterial agents (Iqbal et al., 2017).
Antimicrobial Applications
1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives synthesized from the compound demonstrated potent antimicrobial activities against specific bacterial and fungal pathogens of tomato plants, indicating its use in agricultural antimicrobial applications (Vinaya et al., 2009).
Antioxidant Properties
Studies have focused on characterizing the antioxidant profile of derivatives, particularly emphasizing compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment. These derivatives demonstrated significant scavenging potential in various assays, indicating the compound's relevance in developing antioxidant agents (Malík et al., 2017).
Corrosion Inhibition
Derivatives of the compound have been investigated for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations suggested the effectiveness of these derivatives in corrosion prevention, potentially making them suitable for industrial applications in corrosion control (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-13-9-15(19)4-5-17(13)26(23,24)22-8-2-3-16(12-22)25-18-10-14(11-20)6-7-21-18/h4-7,9-10,16H,2-3,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRYJMPLVHFAQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2628059.png)

![N-(benzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2628061.png)
![2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2628063.png)
![N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2628065.png)
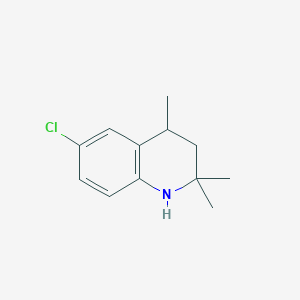
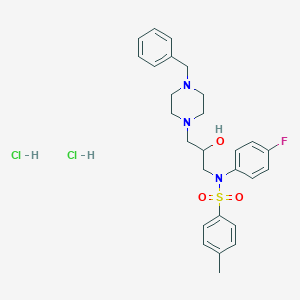

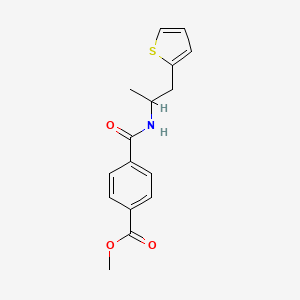
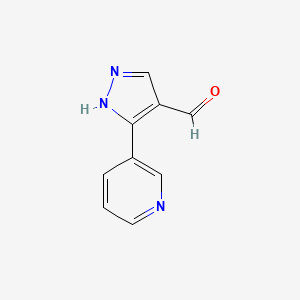
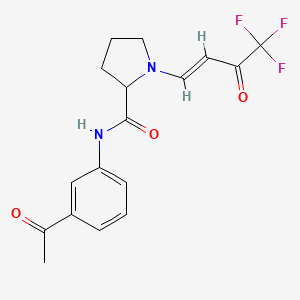
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide](/img/structure/B2628077.png)
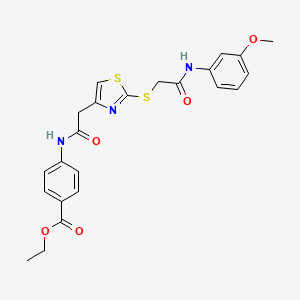
![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2628080.png)
